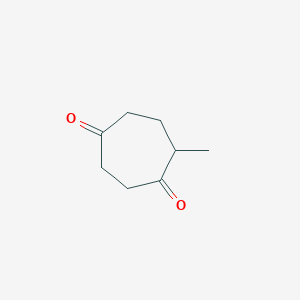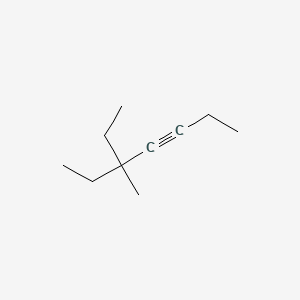![molecular formula C8H17PS B14596217 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane CAS No. 61213-92-1](/img/structure/B14596217.png)
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with methyl groups and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane typically involves the reaction of appropriate phospholane precursors with methylating agents. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phospholane ring to more saturated derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phospholane derivatives.
Substitution: Various substituted phospholane compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological membranes, potentially altering cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethylphospholane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methyl-3,4-dimethylphospholane: Similar structure but with a different substitution pattern, affecting its chemical properties.
3,4-Dimethyl-1-[(ethylsulfanyl)methyl]phospholane: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
61213-92-1 |
|---|---|
Fórmula molecular |
C8H17PS |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
3,4-dimethyl-1-(methylsulfanylmethyl)phospholane |
InChI |
InChI=1S/C8H17PS/c1-7-4-9(6-10-3)5-8(7)2/h7-8H,4-6H2,1-3H3 |
Clave InChI |
BHQBYPJWHIJBQS-UHFFFAOYSA-N |
SMILES canónico |
CC1CP(CC1C)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


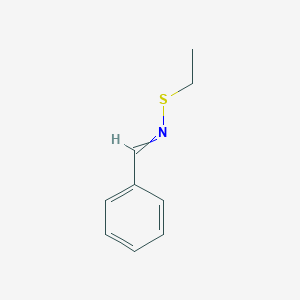
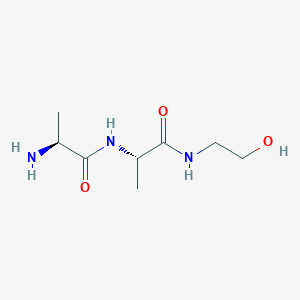
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
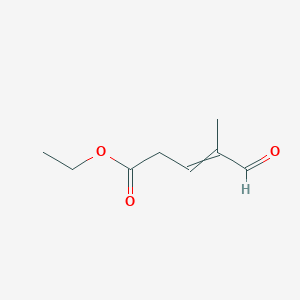
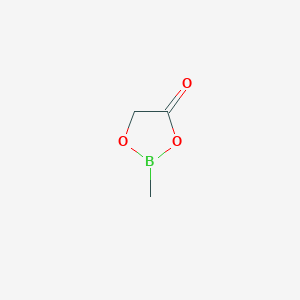
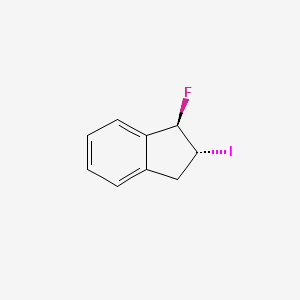
![5-Nitro-N-[(pyridin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B14596173.png)
![4-Methoxy-6-[2-(thiophen-2-yl)ethyl]-2H-pyran-2-one](/img/structure/B14596176.png)
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
![4-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}-1,1'-biphenyl](/img/structure/B14596207.png)

